molecular formula C22H23N5O3 B12049022 8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476481-69-3

8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12049022
CAS No.: 476481-69-3
M. Wt: 405.4 g/mol
InChI Key: IFGPMCACUUNKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione (CAS: 476481-53-5) is a purine-dione derivative with the molecular formula C₁₅H₁₇N₅O₃ and a molecular weight of 315.327 g/mol . Structurally, it features:

  • A 3-methyl group at position 3.
  • A benzyl(methyl)amino substitution at position 8.
  • A 2-phenoxyethyl chain at position 7.

Properties

CAS No.

476481-69-3

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

InChI

InChI=1S/C22H23N5O3/c1-25(15-16-9-5-3-6-10-16)21-23-19-18(20(28)24-22(29)26(19)2)27(21)13-14-30-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,24,28,29)

InChI Key

IFGPMCACUUNKDM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCOC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Direct Functionalization of Xanthine Derivatives

Xanthine (1H-purine-2,6-dione) is alkylated at the 7-position using 2-phenoxyethyl bromide under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 80°C facilitates this reaction, achieving 72–78% yield after 12 hours. The 3-methyl group is introduced via methylation with methyl iodide in the presence of sodium hydride, though competing N7-alkylation necessitates careful stoichiometric control.

Sequential Substitution via Halogen Intermediates

An alternative approach involves bromination at the 8-position of 3-methylxanthine using phosphorus oxybromide, followed by nucleophilic substitution with benzyl(methyl)amine. This method, adapted from analogous purine syntheses, requires palladium catalysis to mitigate elimination side reactions. Key parameters include:

ParameterOptimal ConditionYield (%)Purity (HPLC)
CatalystPd(OAc)₂ (5 mol%)6595.2
SolventTetrahydrofuran (THF)5893.8
Temperature110°C7196.5

Post-substitution, the phenoxyethyl group is installed via Mitsunobu reaction with 2-phenoxyethanol, though this introduces regioisomeric impurities requiring chromatographic resolution.

The introduction of the benzyl(methyl)amino group at the 8-position presents steric and electronic challenges. Patent data reveal that microwave-assisted reactions reduce reaction times from 24 hours to 45 minutes while improving yields by 18–22%. A representative protocol involves:

  • Dissolving 8-bromo-3-methyl-7-(2-phenoxyethyl)xanthine (1 equiv) in n-butyl acetate.

  • Adding benzyl(methyl)amine (2.5 equiv), potassium carbonate (3 equiv), and potassium iodide (0.1 equiv).

  • Heating at 120°C under microwave irradiation (300 W).

This method achieves 89% conversion, with residual starting material removed via aqueous wash cycles.

Phenoxyethyl Group Installation: Solvent and Catalyst Screening

The 2-phenoxyethyl moiety is introduced early in the synthesis to avoid interference with subsequent substitutions. Comparative solvent studies demonstrate that polar aprotic solvents like DMF favor alkylation but complicate purification, while toluene mixtures reduce side reactions:

Solvent SystemReaction Time (h)Isolated Yield (%)
DMF668
Toluene:DMF (4:1)874
Methyl isobutyl ketone1081

Notably, the addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases yields to 88% by enhancing interfacial reactivity.

Purification and Isolation Techniques

Crude product mixtures often contain residual amines and regioisomers. A patented workup protocol involves:

  • Acidic extraction (10% acetic acid) to remove unreacted benzyl(methyl)amine.

  • Alkaline wash (10% NaOH) to separate phenolic byproducts.

  • Sequential solvent extractions with methylene chloride and toluene.

  • Final recrystallization from methanol:water (9:1).

This sequence elevates purity from 82% to 99.1%, as confirmed by LC-MS and ¹H NMR.

Analytical Characterization

Critical quality attributes are verified through:

High-Performance Liquid Chromatography (HPLC):

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile phase: Acetonitrile:0.1% TFA (45:55)

  • Retention time: 12.3 min

Nuclear Magnetic Resonance (¹H NMR):

  • δ 7.25–7.15 (m, 5H, benzyl aromatic)

  • δ 4.52 (t, J = 6.8 Hz, 2H, OCH₂CH₂)

  • δ 3.32 (s, 3H, NCH₃)

Mass Spectrometry (ESI-MS):

  • [M+H]⁺ calculated for C₂₂H₂₃N₅O₃: 405.18

  • Observed: 405.21

Scale-Up Considerations and Industrial Relevance

Kilogram-scale batches require modifications to avoid exothermic hazards during alkylation. Continuous flow reactors enable safer temperature control, reducing batch times by 40% . Economic analyses highlight the cost superiority of halogen-intermediate routes ($12.50/g) over Mitsunobu-based pathways ($18.70/g).

Chemical Reactions Analysis

Types of Reactions

8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurodegenerative Diseases

Recent studies have indicated that compounds with a xanthine-dopamine hybrid structure, similar to the purine derivative , can serve as potential drug candidates for neurodegenerative diseases such as Parkinson's and Alzheimer's. The ability of these compounds to interact with multiple biological targets makes them suitable for treating complex disorders characterized by multifactorial pathologies .

1.2 Antidiabetic Properties

Research has demonstrated that certain purine derivatives exhibit antidiabetic effects. For instance, compounds structurally related to 8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione have been investigated for their potential to modulate glucose metabolism and improve insulin sensitivity. These findings suggest that the compound may be beneficial in the management of type 1 and type 2 diabetes mellitus .

2.1 Enzyme Inhibition

Purine derivatives are known for their role as enzyme inhibitors. The specific compound under discussion has shown promise in inhibiting certain kinases and phosphodiesterases, which are critical in cellular signaling pathways. This inhibition can lead to therapeutic effects in various conditions, including cancer and inflammatory diseases .

2.2 Antioxidant Activity

Studies have highlighted the antioxidant properties of purine derivatives. The ability of 8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases .

Table 1: Summary of Case Studies Involving Purine Derivatives

StudyObjectiveFindings
Study AEvaluate neuroprotective effectsDemonstrated reduced neuronal death in models of neurodegeneration
Study BAssess antidiabetic potentialImproved glucose tolerance in diabetic mice models
Study CInvestigate enzyme inhibitionSignificant inhibition of phosphodiesterase activity observed

Mechanism of Action

The mechanism of action of 8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-dione derivatives exhibit diverse biological activities depending on substituent patterns at positions 7 and 8. Below is a detailed comparison of structurally related compounds, focusing on substituents, physicochemical properties, and reported activities.

Structural and Functional Comparison

Compound Name Substituents (Position 8) Substituents (Position 7) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Benzyl(methyl)amino 2-Phenoxyethyl 315.327 Unknown pharmacological profile
7-(But-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-... (2-Hydroxyethyl)amino But-2-yn-1-yl 413.45 Linagliptin impurity; antidiabetic drug intermediate
8-((1H-Imidazol-1-yl)propylamino)-3-methyl-... Imidazolylpropylamino Naphthalen-3-ylmethyl 443.49 Eg5 ATPase inhibition (IC₅₀ = 2.37 µM)
8-[Benzyl(2-hydroxyethyl)amino]-3-methyl-... Benzyl(2-hydroxyethyl)amino 2-Methylbenzyl 419.485 Increased hydrophilicity due to hydroxyethyl
8-(Benzyl(methyl)amino)-3-methyl-7-octyl-... Benzyl(methyl)amino Octyl 397.523 High lipophilicity (logP > 3)
7-Benzyl-1,3-dimethyl-8-phenyl-... Phenyl Benzyl 346.38 CNS activity modulation (e.g., analgesia)
Linagliptin 3-Aminopiperidinyl But-2-yn-1-yl + quinazolinylmethyl 472.55 DPP-4 inhibitor (antidiabetic)

Key Observations

Substituent Effects at Position 8: Aminoalkyl groups (e.g., benzyl(methyl)amino, imidazolylpropylamino) enhance binding to enzymatic pockets through hydrogen bonding or π-π stacking . Hydrophilic groups (e.g., hydroxyethylamino in and ) improve aqueous solubility but may reduce membrane permeability compared to lipophilic substituents like octyl .

Substituent Effects at Position 7: Aromatic or aliphatic chains (e.g., 2-phenoxyethyl, naphthalenylmethyl) influence steric bulk and electronic properties. Butynyl groups (e.g., in linagliptin) are associated with prolonged receptor occupancy due to covalent interactions .

Linagliptin-related impurities () highlight the importance of regiochemical control in synthesis to avoid off-target effects .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The octyl-substituted analogue () has a higher logP than the target compound, favoring blood-brain barrier penetration but increasing hepatotoxicity risks .
  • Solubility: Hydroxyethyl or phenoxy groups ( and ) balance lipophilicity and solubility, making them suitable for oral formulations .

Biological Activity

8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

This structure includes a purine core modified with benzyl and phenoxyethyl groups, contributing to its biological properties.

Antidiabetic Activity

Research indicates that derivatives of purine compounds exhibit significant antidiabetic properties. For instance, the compound has been shown to enhance insulin sensitivity and reduce blood glucose levels in animal models. This effect is attributed to the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .

Anticancer Activity

Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. In vitro assays revealed that it significantly inhibits cell proliferation in breast and colon cancer cells .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It modulates the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, such as DPP-IV and cyclooxygenase (COX), which are crucial for glucose metabolism and inflammation respectively.
  • Signal Transduction Modulation : It influences various signaling pathways including the MAPK and PI3K/Akt pathways, which are pivotal in regulating cell growth and survival .

Study 1: Antidiabetic Efficacy

A study conducted on diabetic rats treated with 8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione showed a marked reduction in fasting blood glucose levels compared to controls. The treatment group exhibited improved insulin sensitivity as evidenced by increased levels of insulin receptor substrate (IRS) proteins .

Study 2: Anticancer Potential

In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that treated cells underwent apoptosis, characterized by increased annexin V staining .

Data Tables

Activity Effect Reference
AntidiabeticReduced blood glucose levels
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryDecreased pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6-dione and its analogs?

  • Methodology : Utilize nucleophilic substitution reactions with brominated xanthine precursors (e.g., 8-bromo-1,3-dimethylpurine-2,6-dione) and functionalized nucleophiles such as benzyl(methyl)amine or phenoxyethyl derivatives. Purification via column chromatography and structural validation using NMR (¹H/¹³C), IR, and mass spectrometry are critical .
  • Key Considerations : Optimize reaction conditions (solvent polarity, temperature) to minimize by-products. Monitor regioselectivity at the 7- and 8-positions of the purine core .

Q. How can computational tools assist in predicting the drug-like properties of this compound?

  • Methodology : Employ web-based platforms like *Chemicalize.org * (ChemAxon) to calculate parameters such as LogP (lipophilicity), topological polar surface area (TPSA), and solubility. Molecular docking studies can predict binding affinities to adenosine receptors or phosphodiesterase isoforms .
  • Validation : Cross-reference computational predictions with experimental data (e.g., HPLC retention times, in vitro permeability assays) to refine models .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology : Combine ¹H/¹³C NMR to resolve substituent positions on the purine ring. Use IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight .
  • Advanced Tip : X-ray crystallography (e.g., Acta Crystallographica protocols) provides definitive proof of stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions influence adenosine receptor binding affinity?

  • Methodology : Synthesize analogs with varying substituents (e.g., alkyl, aryl, or heterocyclic groups) and test competitive binding assays using radiolabeled adenosine receptor ligands (e.g., [³H]CGS-21680 for A₂A receptors). Molecular dynamics simulations can map steric/electronic effects .
  • Data Contradictions : Note discrepancies between computational predictions (e.g., docking scores) and experimental IC₅₀ values. Adjust force field parameters in simulations to account for solvent effects .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

  • Methodology : Conduct in vitro metabolism studies using liver microsomes (human/rodent) to identify phase I metabolites (oxidation, demethylation) via LC-MS/MS. Compare with in vivo pharmacokinetic profiles (plasma/tissue half-life) .
  • Key Insight : Structural similarities to Bamifylline (a xanthine derivative) suggest CYP3A4-mediated N-dealkylation as a primary pathway. Validate using CYP isoform-specific inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.